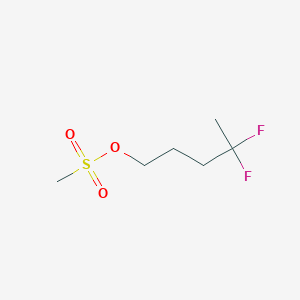

4,4-Difluoropentyl methanesulfonate

Vue d'ensemble

Description

“4,4-Difluoropentyl methanesulfonate” is a chemical compound with the molecular formula C6H12F2O3S . It has a molecular weight of 202.22 . The compound is stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for “4,4-Difluoropentyl methanesulfonate” is 1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) in the compound.

Physical And Chemical Properties Analysis

“4,4-Difluoropentyl methanesulfonate” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Microbial Metabolism of Methanesulfonic Acid Methanesulfonic acid acts as a key intermediate in the biogeochemical cycling of sulfur and is utilized by diverse aerobic bacteria as a source of sulfur for growth. Its metabolic pathways highlight the ecological and environmental significance of methanesulfonate derivatives (Kelly & Murrell, 1999).

Improving LiMn2O4 Cathode Stability The use of methanesulfonic acid derivatives as electrolyte additives in lithium-ion batteries demonstrates their role in enhancing the performance and lifespan of energy storage devices. For instance, Methanesulfonic acid 2,2,3,3-tetrafluoropropyl improves the interfacial stability of LiMn2O4 cathodes, showcasing potential applications in battery technology (Huang et al., 2018).

Synthesis of Fluorinated Compounds Research into the synthesis of fluorinated beta-ketosulfones and gem-disulfones via nucleophilic fluoroalkylation represents a critical area of chemical synthesis. These methods allow for the preparation of complex fluorinated molecules, potentially including 4,4-Difluoropentyl methanesulfonate, and have broad implications in medicinal chemistry and materials science (Ni, Zhang, & Hu, 2009).

Electrochemical Processes and Environmental Benefits Methanesulfonic acid and its derivatives play a crucial role in electrochemical processes, including electroplating and polymer synthesis. Their use is favored due to low toxicity, high solubility of metal methanesulfonates, and the environmentally friendly nature of the processes they enable (Gernon et al., 1999).

Synthesis of Polysulfates and Polysulfonates The catalysis of sulfur(VI) fluoride exchange reactions for synthesizing polysulfates and polysulfonates showcases the chemical versatility and application of sulfonic acid derivatives in creating polymers with exceptional mechanical properties, indicating potential industrial applications (Gao et al., 2017).

Safety And Hazards

The safety information for “4,4-Difluoropentyl methanesulfonate” includes several hazard statements: H302, H341, H351, H361 . These indicate that the compound may be harmful if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for “4,4-Difluoropentyl methanesulfonate” were not found, there is ongoing research into the use of sulfonate salts for modifying the physicochemical properties of active pharmaceutical ingredients . This suggests potential future applications in the pharmaceutical industry.

Propriétés

IUPAC Name |

4,4-difluoropentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOCSVPVBRVTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOS(=O)(=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropentyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)

![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)